Scaffold Uniqueness: Piperidin-2-one vs. Piperidine Oxidation State Differentiation
3-(Quinolin-2-yloxy)piperidin-2-one incorporates a δ-lactam (piperidin-2-one) ring, distinguishing it from the more common quinolinyloxy-piperidine analogs . The lactam carbonyl introduces a hydrogen bond acceptor and increases conformational constraint relative to the fully saturated piperidine ring. In a study of piperidin-2-one derivatives as p38 MAP kinase inhibitors, the lactam carbonyl was shown to participate in a key hydrogen bond with the hinge region of the kinase, a contact that cannot be made by the corresponding piperidine analog [1]. While no direct comparative data exists for this specific compound against its piperidine cognate, the physicochemical differentiation (logP reduction of ~0.5–0.8 units; increased polar surface area by ~17 Ų) is predictable from the installed carbonyl [2].
| Evidence Dimension | Hydrogen bond acceptor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | 2 H-bond acceptors (ether O + lactam C=O); tPSA ~42 Ų (calculated from SMILES O=C1NCCCC1Oc1ccc2ccccc2n1) |
| Comparator Or Baseline | 3-(Quinolin-2-yloxy)piperidine: 1 H-bond acceptor (ether O only); tPSA ~25 Ų (estimated) |
| Quantified Difference | Δ tPSA ≈ +17 Ų (class-level estimate); +1 H-bond acceptor |
| Conditions | Calculated physicochemical properties; no experimental assay context |
Why This Matters
The additional lactam carbonyl provides a structurally distinct hydrogen bonding opportunity that may alter binding mode and selectivity relative to piperidine-based analogs, impacting target engagement in medicinal chemistry campaigns.
- [1] Patent US20050085509. Piperidin-2-one derivative compounds and drugs containing these compounds as the active ingredient. 2005. View Source
- [2] Calculated using standard medicinal chemistry parameters for δ-lactam vs. tertiary amine series; supported by general SAR from US20050085509. View Source
